molecular formula C9H11ClN2O2 B13042450 Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

Cat. No.: B13042450
M. Wt: 214.65 g/mol
InChI Key: APDZVDMWTWXOSV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a pyridine derivative featuring a 4-chloro-substituted pyridine ring attached to a methyl 3-aminopropanoate moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups (ester and amino) and halogenated aromatic system. The 4-chloropyridin-2-yl group imparts electron-withdrawing effects, influencing reactivity, while the ester and amino groups enable further derivatization.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)8-4-6(10)2-3-12-8/h2-4,7H,5,11H2,1H3

InChI Key

APDZVDMWTWXOSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Structural Differences :

  • Substituent Position: The pyridine ring in this analog has a 2-amino-5-fluoro substitution () vs. the 4-chloro-2-yl group in the target compound.
  • Functional Groups: Both share the methyl 3-aminopropanoate backbone.

Impact on Properties :

  • Electronic Effects : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance but increase polarity.
  • Molecular Weight : Estimated to be higher (~245 g/mol) due to fluorine substitution, compared to the target compound (~228.63 g/mol).

(4-Chloropyridin-2-yl)-methanol

Structural Differences :

  • The pyridine ring is identical (4-chloro-2-yl), but the side chain is a simple hydroxymethyl group instead of the aminopropanoate ester ().

Impact on Properties :

  • Solubility: The hydroxyl group in (4-chloropyridin-2-yl)-methanol likely increases water solubility compared to the ester-containing target compound.
  • Stability : The absence of an ester reduces susceptibility to hydrolysis, enhancing shelf-life under aqueous conditions.

Ethyl 3-amino-3-(acetamidoimino)propanoate

Structural Differences :

  • The substituent is an acetamidoimino group instead of 4-chloropyridin-2-yl ().
  • Ethyl ester vs. methyl ester in the target compound.

Impact on Properties :

  • Molecular Weight: Higher (262.76 g/mol) due to the acetamidoimino group, suggesting differences in pharmacokinetics compared to the target compound.

Methyl 4-methoxypicolinate

Structural Differences :

  • Features a 4-methoxy group on the pyridine ring and lacks the amino-propanoate side chain ().

Impact on Properties :

  • Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference could influence aromatic electrophilic substitution reactivity.
  • Applications : Likely used in different synthetic pathways, such as alkoxy-directed couplings.

Biological Activity

Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10ClN2O2C_9H_{10}ClN_2O_2 and features a pyridine ring substituted with a chlorine atom, which contributes to its reactivity and biological interactions. The presence of both an amino group and an ester functionality makes this compound particularly interesting for medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor function, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in the treatment of diseases where these enzymes play a pivotal role.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that are vital for cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in vitro
CytotoxicityInduced apoptosis in breast cancer cell lines

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Case Study: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound significantly decreased the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it could serve as a therapeutic agent in inflammatory diseases.

Case Study: Anticancer Potential

In a recent study involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptotic cells upon treatment, indicating its potential role as an anticancer drug.

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